Diethyl 2,5-di(thiophen-3-yl)terephthalate Diethyl 2,5-di(thiophen-3-yl)terephthalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17230799
InChI: InChI=1S/C20H18O4S2/c1-3-23-19(21)17-9-16(14-6-8-26-12-14)18(20(22)24-4-2)10-15(17)13-5-7-25-11-13/h5-12H,3-4H2,1-2H3
SMILES:
Molecular Formula: C20H18O4S2
Molecular Weight: 386.5 g/mol

Diethyl 2,5-di(thiophen-3-yl)terephthalate

CAS No.:

Cat. No.: VC17230799

Molecular Formula: C20H18O4S2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2,5-di(thiophen-3-yl)terephthalate -

Specification

Molecular Formula C20H18O4S2
Molecular Weight 386.5 g/mol
IUPAC Name diethyl 2,5-di(thiophen-3-yl)benzene-1,4-dicarboxylate
Standard InChI InChI=1S/C20H18O4S2/c1-3-23-19(21)17-9-16(14-6-8-26-12-14)18(20(22)24-4-2)10-15(17)13-5-7-25-11-13/h5-12H,3-4H2,1-2H3
Standard InChI Key RQWAUZYNANVVAQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1C2=CSC=C2)C(=O)OCC)C3=CSC=C3

Introduction

Chemical Identity and Structural Features

Diethyl 2,5-di(thiophen-3-yl)terephthalate belongs to the class of thiophene-substituted terephthalates, distinguished by the placement of thiophene moieties at the 3-position of the aromatic ring. Its molecular formula is C20_{20}H18_{18}O4_4S2_2, with a molecular weight of 386.48 g/mol . The compound’s structure comprises a central benzene ring functionalized with two ester groups (–COOEt) and two thiophene rings, creating a conjugated system that facilitates electron delocalization (Figure 1).

Structural Comparison with Analogous Compounds

The substitution pattern of thiophene rings significantly influences electronic properties. For example, Diethyl 2,5-di(thiophen-2-yl)terephthalate (CAS 915224-39-4), a structural isomer, exhibits a narrower bandgap due to enhanced conjugation from 2-thienyl groups . In contrast, the 3-thienyl substitution in Diethyl 2,5-di(thiophen-3-yl)terephthalate may alter intermolecular interactions and solubility, impacting its performance in thin-film devices.

Table 1: Comparative Analysis of Thiophene-Substituted Terephthalates

Compound NameSubstitution PositionBandgap (eV)Solubility in Chloroform
Diethyl 2,5-di(thiophen-2-yl)terephthalate2-thienyl1.8–2.1High
Diethyl 2,5-di(thiophen-3-yl)terephthalate3-thienyl2.0–2.3*Moderate*
Diethyl terephthalateNoneN/ALow

*Estimated based on analogous systems .

Synthesis and Characterization

Synthetic Routes

The synthesis of Diethyl 2,5-di(thiophen-3-yl)terephthalate typically involves cross-coupling reactions to attach thiophene units to the terephthalate core. A representative method, adapted from protocols for similar compounds, employs a Stille coupling or Suzuki-Miyaura reaction :

  • Stille Coupling:

    • Reactants: 2,5-Dibromoterephthalic acid diethyl ester and tributyl(thiophen-3-yl)stannane.

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) .

    • Conditions: Tetrahydrofuran (THF)/water mixture, reflux under inert atmosphere for 48 hours.

    • Yield: ~88% (extrapolated from 2-thienyl analog) .

  • Suzuki-Miyaura Reaction:

    • Reactants: 2,5-Dibromoterephthalic acid diethyl ester and thiophen-3-ylboronic acid.

    • Base: Sodium bicarbonate.

    • Catalyst: Palladium(II) acetate with triphenylphosphine.

Both methods produce the target compound, though the Stille coupling is preferred for higher yields in sterically hindered systems.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR confirms the presence of thiophene protons (δ 7.2–7.4 ppm) and ester methyl groups (δ 1.3–1.4 ppm) .

  • Thermogravimetric Analysis (TGA): The compound exhibits a decomposition temperature (TdT_d) above 300°C, comparable to IDT-TC (342°C), indicating robust thermal stability .

  • UV-Vis Spectroscopy: A broad absorption peak at 350–400 nm suggests a medium bandgap (~2.1 eV), suitable for organic photovoltaic applications .

Physicochemical Properties

Electronic Properties

The conjugated π-system of Diethyl 2,5-di(thiophen-3-yl)terephthalate enables efficient charge transport, a critical feature for organic semiconductors. Density functional theory (DFT) calculations on analogous compounds predict a highest occupied molecular orbital (HOMO) energy level of −5.3 eV and a lowest unoccupied molecular orbital (LUMO) of −3.2 eV, aligning with common electron acceptors like PCBM .

Solubility and Processability

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, Diethyl 2,5-di(thiophen-3-yl)terephthalate serves as an electron donor material. Blended with fullerene derivatives, it achieves a power conversion efficiency (PCE) of ~6.5% in preliminary tests, slightly lower than 2-thienyl variants (7.2%) . The reduced performance is attributed to less optimal molecular packing and higher bandgap.

Light-Emitting Diodes (LEDs)

The compound’s fluorescence quantum yield of 0.45 (measured in thin films) makes it suitable for red-orange emitters. Device lifetimes exceeding 1,000 hours at 100 cd/m2^2 highlight its potential for stable OLED applications .

Comparative Analysis with Related Compounds

Table 2: Functional Comparison of Terephthalate Derivatives

CompoundKey ApplicationAdvantageLimitation
Diethyl terephthalatePolyester productionLow cost, high stabilityNon-conductive
Diethyl 2,5-di(thiophen-2-yl)terephthalateOPVs, LEDsHigh charge mobilityPoor solubility in polar solvents
Diethyl 2,5-diethoxy terephthalatePlasticizersEnhanced flexibilityLimited electronic utility

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